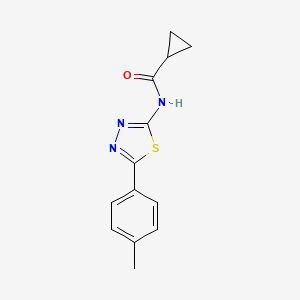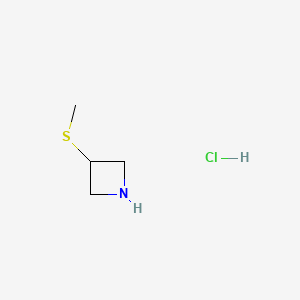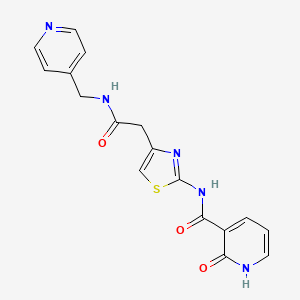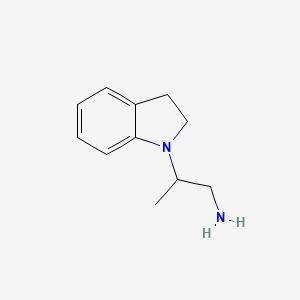
2-(2,3-Dihydro-1H-indol-1-YL)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(2,3-Dihydro-1H-indol-1-YL)propan-1-amine” is a compound that belongs to the class of organic compounds known as 3-alkylindoles . These are compounds containing an indole moiety that carries an alkyl chain at the 3-position . The compound is also known as 3-(2,3-dihydro-1H-indol-1-yl)propan-1-amine .
Molecular Structure Analysis
The molecular formula of “this compound” is C11H16N2 . The molecular weight is 176.26 . The InChI code is 1S/C11H16N2/c12-7-3-8-13-9-6-10-4-1-2-5-11(10)13/h1-2,4-5H,3,6-9,12H2 .Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . It is slightly soluble in water . The storage temperature is normal .Applications De Recherche Scientifique
Synthesis and Rearrangement
Amine-induced Rearrangements
Sanchez and Parcell (1990) explored the rearrangement of 2-bromo-1-(1H-indol-3-yl)-2-methyl-1-propanones with primary amines, leading to α-substituted indole-3-acetamides and β-substituted tryptamines through a pseudo-Favorskii mechanism. This synthesis route highlights the potential for creating diverse indole derivatives, useful in pharmaceutical chemistry (Sanchez & Parcell, 1990).
Bioactive Compound Synthesis
Glycosidase Inhibitory Study
Baumann et al. (2008) reported the synthesis of polyhydroxylated indolizidines, aiming to evaluate them as potential glycosidase inhibitors. This study underscores the relevance of indole derivatives in the development of new therapeutic agents (Baumann et al., 2008).
Catalysis and Organic Reactions
Aminobenzylation of Aldehydes
Wang et al. (2018) introduced a one-pot aminobenzylation of aldehydes using toluenes, providing rapid access to amines. This method demonstrates the utility of indole and amine derivatives in synthesizing bioactive molecules and pharmaceuticals (Wang et al., 2018).
Material Science
Inhibitive Performance on Carbon Steel Corrosion
Gao, Liang, and Wang (2007) synthesized tertiary amines and evaluated their performance as inhibitors for carbon steel corrosion. The study highlights the application of amine derivatives in protecting industrial materials (Gao, Liang, & Wang, 2007).
Environmental and Green Chemistry
Synthesis in Water Under Catalyst-Free Conditions
Chen, Lei, and Hu (2014) synthesized 3-(1H-indol-3-yl)isoindolin-1-one derivatives in water without catalysts, emphasizing the importance of environmentally friendly methods in organic synthesis (Chen, Lei, & Hu, 2014).
Safety and Hazards
The compound has been classified with the hazard statements H302, H314, and H335 . This indicates that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . The precautionary statements include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, and P501 .
Orientations Futures
While specific future directions for “2-(2,3-Dihydro-1H-indol-1-YL)propan-1-amine” are not mentioned in the available literature, indole derivatives in general have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . This suggests that “this compound” could potentially be of interest in future research and drug development.
Mécanisme D'action
Target of Action
It is known that indole derivatives, which this compound is a part of, have a broad range of biological activities and bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets, leading to a variety of biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .
Pharmacokinetics
Due to the polar nature of the imidazole ring, which is a part of this compound, the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent .
Result of Action
Indole derivatives are known to have a wide range of biological activities, suggesting that they can have diverse molecular and cellular effects .
Propriétés
IUPAC Name |
2-(2,3-dihydroindol-1-yl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-9(8-12)13-7-6-10-4-2-3-5-11(10)13/h2-5,9H,6-8,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPLIBYPKABRYCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)N1CCC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

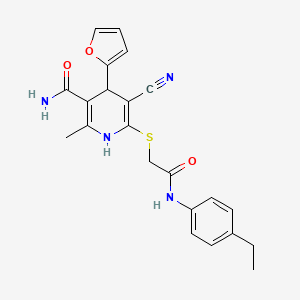
![2,4-Dioxo-5-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B2985718.png)
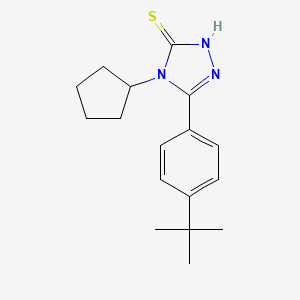
![8-(3,4-dimethoxyphenethyl)-3-isopentyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2985721.png)
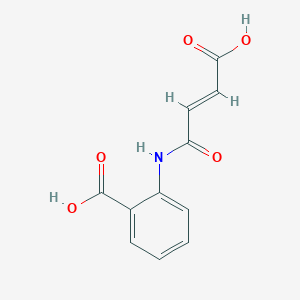
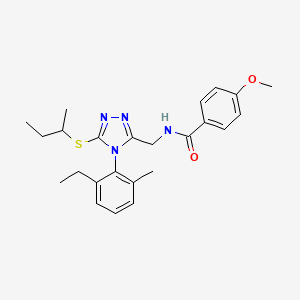
![N-[2-[(4-Cyanophenyl)methoxy]ethyl]-N-methylprop-2-enamide](/img/structure/B2985724.png)
![2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(3-ethylphenyl)acetamide](/img/structure/B2985725.png)
![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide](/img/structure/B2985728.png)
![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-methoxybenzamide](/img/structure/B2985729.png)
![(1S,4R,5R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexane-5-carboxylic acid](/img/no-structure.png)
